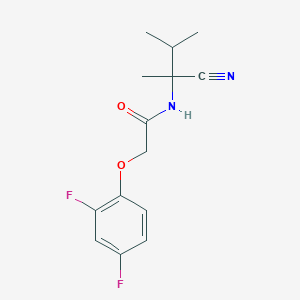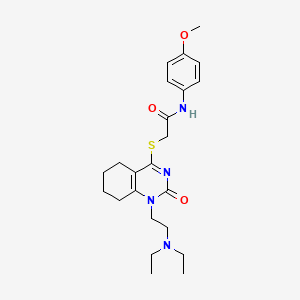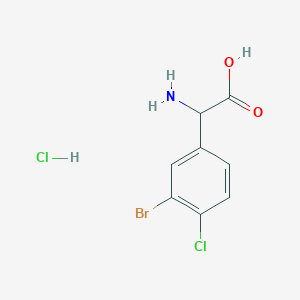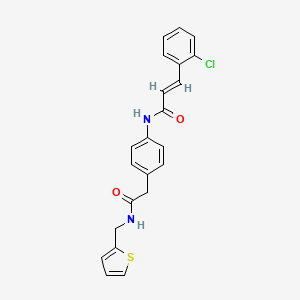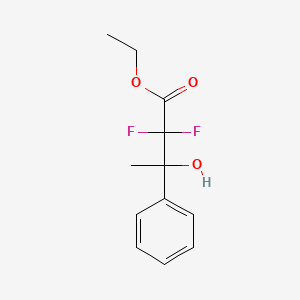
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of hexahydroquinazolin, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a hexahydroquinazolin ring, a thioether group, and a fluorophenyl group. These groups could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atom could potentially influence the compound’s polarity, boiling point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist Properties
- The chemical demonstrates properties as a neurokinin-1 receptor antagonist, potentially relevant in clinical applications for treating emesis and depression. It is noted for its high affinity, orally active profile, and long central duration of action. The compound's water solubility is also highlighted, exceeding 100 mg/mL, which is beneficial for both intravenous and oral administration (Harrison et al., 2001).
Structural Aspects in Salt and Inclusion Compounds
- Studies on the structural aspects of amide-containing isoquinoline derivatives, which are similar in structure to the specified compound, have been conducted. These studies focus on the formation of gels and crystalline salts upon treatment with different mineral acids. The findings are significant in understanding the compound's interaction with various acids and potential applications in material science (Karmakar et al., 2007).
Broad-Spectrum Antifungal Properties
- Derivatives of the compound have shown effectiveness as broad-spectrum antifungal agents. This application is particularly relevant against Candida and Aspergillus species. The optimization of such derivatives has led to significant improvements in plasmatic stability while maintaining antifungal activity, underscoring their potential in treating fungal infections (Bardiot et al., 2015).
Potential Anticancer Agent
- The compound's derivative has been evaluated for its cytotoxic activity against various human cancer cell lines. It showed potent activity, suggesting its potential as an effective anti-cancer agent. The derivative's inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases is particularly notable, indicating its relevance in cancer treatment (Riadi et al., 2021).
Reaction with Triethyloxonium Fluoroborate
- Research has explored the reactions of similar compounds with triethyloxonium fluoroborate. This study is significant in understanding the chemical reactions and potential transformations of the compound under different conditions, which can be critical in synthetic chemistry applications (Kato et al., 1976).
T-Type Ca2+ Channel Blocker in Cancer Treatment
- A derivative of the compound, acting as a selective T-type Ca2+ channel blocker, has been reported to induce autophagy and apoptosis in cancer cells. This property is significant for potential applications in lung cancer treatment, highlighting the compound's role in generating reactive oxygen species and reducing glucose uptake in cancer cells (Rim et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2S/c1-25(2)12-7-13-26-18-11-6-3-8-15(18)20(24-21(26)28)29-14-19(27)23-17-10-5-4-9-16(17)22/h4-5,9-10H,3,6-8,11-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJCMKJCMMVNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-bis(2-ethoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2689000.png)
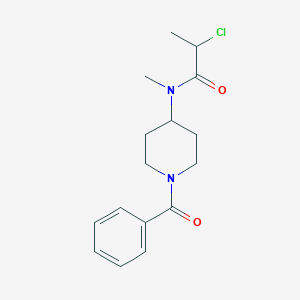


![2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2689007.png)
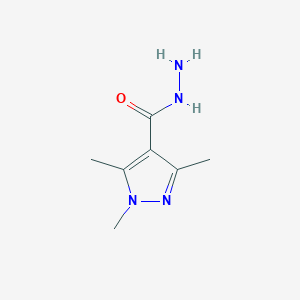

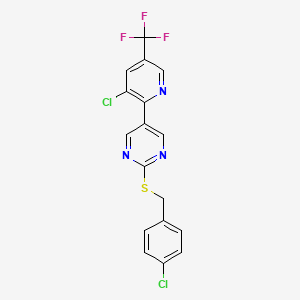
![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2689014.png)
